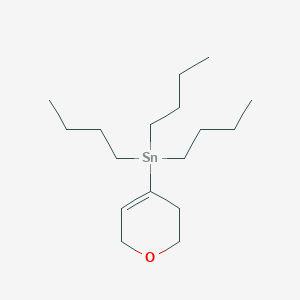

4-三丁基锡基-3,6-二氢-2H-吡喃

描述

The compound 4-Tributylstannyl-3,6-dihydro-2H-pyran is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for similar stannylated heterocycles. For instance, the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole suggests that tributylstannyl groups can be introduced into heterocyclic compounds and can further react with a range of electrophiles .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of tributylstannyl groups as intermediates for further functionalization. For example, the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane leads to a high yield of the desired compound, demonstrating the utility of stannyl groups in heterocyclic synthesis . This suggests that a similar approach could be employed for the synthesis of 4-Tributylstannyl-3,6-dihydro-2H-pyran, although the exact conditions would need to be optimized for the specific substrate.

Molecular Structure Analysis

While the molecular structure of 4-Tributylstannyl-3,6-dihydro-2H-pyran is not analyzed in the provided papers, the structure of related compounds can be inferred to have certain steric and electronic properties due to the presence of the tributylstannyl group. This group is likely to impart significant steric bulk and could influence the reactivity and conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of stannylated heterocycles is highlighted in the provided papers. For instance, the addition reaction of 5-lithiated-4-fluoro-1H-pyrazole with various electrophiles allows for the introduction of different substituents at a specific position of the heterocycle . This indicates that the tributylstannyl group can serve as a handle for further functionalization in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Tributylstannyl-3,6-dihydro-2H-pyran are not directly discussed in the provided papers. However, the presence of a tributylstannyl group in a compound generally increases its molecular weight and volume, which can affect properties such as solubility, boiling point, and melting point. The electronic effects of the stannyl group may also influence the acidity or basicity of adjacent functional groups .

科学研究应用

合成增强

4-三丁基锡基-3,6-二氢-2H-吡喃用于合成各种化合物。钾三氟硼酸盐氧化C-H炔基化和烯基化3,6-二氢-2H-吡喃骨架是一个显著的例子。这种无金属过程允许快速创建具有不同α-官能团模式的2,4-二取代的3,6-二氢-2H-吡喃,有助于进一步多样化和生物活性小分子鉴定 (Ran Zhao et al., 2019)。

复杂分子中的反应性

该化合物在合成和复杂分子结构的反应性中发挥作用,例如富勒烯。它已被用于通过特定化学反应创建含有2H-吡喃的富勒烯衍生物,导致开口富勒烯和其他含有3,6-二氢-2H-吡喃的富勒烯衍生物 (Dazhi Yang et al., 2010)。

催化方法

它用于金属催化的分子内环化,从无环前体构建二氢吡喃和二氢-1,4-噁嗪衍生物。这些过程对于合成天然化合物中发现的具有显著生物活性的杂环结构至关重要 (J. A. Varela & C. Saá, 2016)。

杂Diels–Alder反应

该化合物参与杂Diels–Alder反应,在温和条件下反应,产生具有高立体选择性和良好产率的新型融合吡喃。这些吡喃可以进一步转化为官能化吡啶,展示了它在有机合成中的多功能性 (V. Sosnovskikh et al., 2007)。

多样衍生物的合成

其应用延伸到各种吡喃衍生物的合成。例如,报道了一种适应性多组分合成策略,用于4H-吡喃分子的高效合成过程,突显了其在合成过程中的作用 (C. U. Kumar et al., 2021)。

生物有机化学

4-三丁基锡基-3,6-二氢-2H-吡喃在生物有机化学中至关重要,吡喃及其类似物由于其多样的应用和生物活性而发挥着重要作用 (K. Kumar et al., 2015)。

C-C偶联反应

该化合物在C-C偶联反应中效率高,例如合成4-三氟甲磺酸酯取代的3,6-二氢吡喃。这些反应具有高区域选择性,并有助于转化为各种取代产物 (A. Saikia et al., 2016)。

电环化过程

该化合物在电环化过程中起着重要作用,导致三取代2H-吡喃-5-羧酸酯的形成。这涉及Knoevenagel缩合后的6π-电环化,展示了它在创建复杂杂环结构中的重要性 (Wei-Li Peng et al., 2011)。

醇保护中的催化作用

它还用于使用3,4-二氢-2H-吡喃保护醇,其中其在促进甘油酯的水解和酯交换中的作用值得注意 (Sigeru Torii et al., 1985)。

安全和危害

The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, H410 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), avoid release to the environment (P273), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

属性

IUPAC Name |

tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPBQTZZZCVCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623911 | |

| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

535924-69-7 | |

| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(3,6-dihydro-2H-pyran-4-yl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)